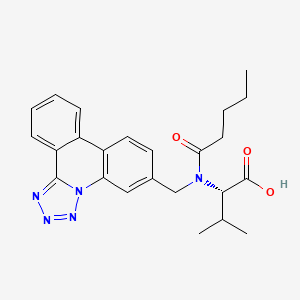
Phenanthridin-6-ylmethyl Valsartan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthridin-6-ylmethyl Valsartan is a compound that combines the structural features of phenanthridine and valsartan. Valsartan is a well-known angiotensin II receptor blocker used to treat high blood pressure and heart failure . Phenanthridine derivatives are known for their biological activities, including antimicrobial and anticancer properties . The combination of these two structures aims to enhance the therapeutic potential of the resulting compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridin-6-ylmethyl Valsartan involves multiple steps, starting from the basic building blocks of phenanthridine and valsartan. One common method involves the formation of the phenanthridine ring through palladium-catalyzed annulation . The valsartan moiety is synthesized separately through a series of steps, including the formation of the tetrazole ring catalyzed by Lewis acid . The final step involves coupling the phenanthridine and valsartan structures using a suitable linker under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenanthridin-6-ylmethyl Valsartan undergoes various chemical reactions, including:
Oxidation: The phenanthridine moiety can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can modify the tetrazole ring in the valsartan structure.
Substitution: Substitution reactions can occur at the phenanthridine ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use halogenated reagents and catalysts like palladium.
Major Products
The major products formed from these reactions include various phenanthridinone derivatives, reduced tetrazole compounds, and substituted phenanthridine derivatives .
Wissenschaftliche Forschungsanwendungen
Phenanthridin-6-ylmethyl Valsartan has diverse applications in scientific research:
Wirkmechanismus
Phenanthridin-6-ylmethyl Valsartan exerts its effects through multiple pathways:
Angiotensin II Receptor Blockade: The valsartan moiety blocks the angiotensin II receptor, reducing blood pressure and preventing vasoconstriction.
Antimicrobial and Anticancer Activity: The phenanthridine moiety interacts with cellular targets, disrupting microbial cell walls and inhibiting cancer cell proliferation.
Molecular Targets: The compound targets angiotensin II receptors, microbial enzymes, and cancer cell DNA
Vergleich Mit ähnlichen Verbindungen
Phenanthridin-6-ylmethyl Valsartan is unique due to its dual functionality, combining the properties of phenanthridine and valsartan. Similar compounds include:
Losartan: Another angiotensin II receptor blocker with a different structure.
Irbesartan: Known for its higher efficacy in reducing blood pressure compared to losartan.
Phenanthridinone Derivatives: Compounds with similar antimicrobial and anticancer activities.
This compound stands out due to its combined therapeutic potential, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C24H27N5O3 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[pentanoyl(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)amino]butanoic acid |
InChI |
InChI=1S/C24H27N5O3/c1-4-5-10-21(30)28(22(15(2)3)24(31)32)14-16-11-12-18-17-8-6-7-9-19(17)23-25-26-27-29(23)20(18)13-16/h6-9,11-13,15,22H,4-5,10,14H2,1-3H3,(H,31,32)/t22-/m0/s1 |
InChI-Schlüssel |
WTOMWKQRLUEBQX-QFIPXVFZSA-N |
Isomerische SMILES |
CCCCC(=O)N(CC1=CC2=C(C=C1)C3=CC=CC=C3C4=NN=NN24)[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCCCC(=O)N(CC1=CC2=C(C=C1)C3=CC=CC=C3C4=NN=NN24)C(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















